2,5-Dimethyl-4-methoxy-3(2H)-furanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Chemical Properties and Occurrence:

2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as Mesifurane, is a furanone derivative with the chemical formula C7H10O3 and a molecular weight of 142.15 g/mol []. It is a naturally occurring compound found in various fruits, including mangoes (Mangifera indica) [].

Flavor and Fragrance Applications:

Mesifurane is primarily used in the food and fragrance industries due to its unique aroma profile. It possesses a complex odor described as having caramel, coffee, maple, musty, and sweet notes []. Research has explored its potential as a flavoring agent, particularly in enhancing the taste of cooked meat products and imparting desirable flavors in beverages and confectionery products [, ].

Antimicrobial Activity:

Studies have investigated the potential antimicrobial properties of Mesifurane. Research suggests that it may exhibit antifungal activity against certain fungal species []. However, further research is needed to fully understand the extent and mechanisms of its potential antimicrobial effects.

2,5-Dimethyl-4-methoxy-3(2H)-furanone, commonly referred to as mesifurane, is a naturally occurring compound primarily recognized for its application as a flavoring agent in food, beverages, and cosmetics. This compound has a molecular formula of and a molecular weight of approximately 142.154 g/mol . Mesifurane is characterized by its distinctive furanone structure, which contributes to its flavor profile, often described as sweet and fruity, reminiscent of strawberries and other berries .

Mesifurane exhibits various chemical reactivity patterns typical of furanones. Notably, it undergoes keto-enol tautomerism, which allows it to exist in multiple forms depending on the conditions . The compound can react with nucleophiles due to the electrophilic nature of the carbonyl group in its structure. Additionally, mesifurane can participate in oxidation reactions and polymerization under specific conditions, making it versatile in synthetic organic chemistry.

Research indicates that mesifurane possesses several biological activities. It has been shown to exhibit antioxidant properties, which are beneficial in combating oxidative stress in biological systems . Furthermore, preliminary studies suggest potential antimicrobial effects against certain pathogens, although more extensive research is necessary to fully understand its biological implications and mechanisms of action.

Several methods exist for synthesizing 2,5-dimethyl-4-methoxy-3(2H)-furanone:

- Natural Extraction: Mesifurane can be extracted from natural sources such as berries (e.g., arctic bramble) where it occurs naturally.

- Chemical Synthesis:

Mesifurane is predominantly used as a flavoring agent due to its sweet and fruity aroma. Its applications extend to:

- Food Industry: Used in flavoring various products including candies, beverages, and baked goods.

- Cosmetics: Incorporated into perfumes and scented products for its pleasant fragrance.

- Pharmaceuticals: Investigated for potential therapeutic properties due to its biological activities.

Mesifurane shares structural similarities with other furanones and related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | Hydroxyfuranone | Exhibits strong caramel-like flavor |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Hydroxyfuranone | Known for its intense sweet aroma |

| 2-Acetyl-1-pyrroline | Pyrroline | Has a distinct popcorn-like aroma |

| 3-Hydroxy-2-butanone | Ketone | Commonly found in various fruits and contributes to their flavor |

Mesifurane is unique due to its specific methoxy substitution on the furan ring, which significantly influences its flavor profile compared to other similar compounds .

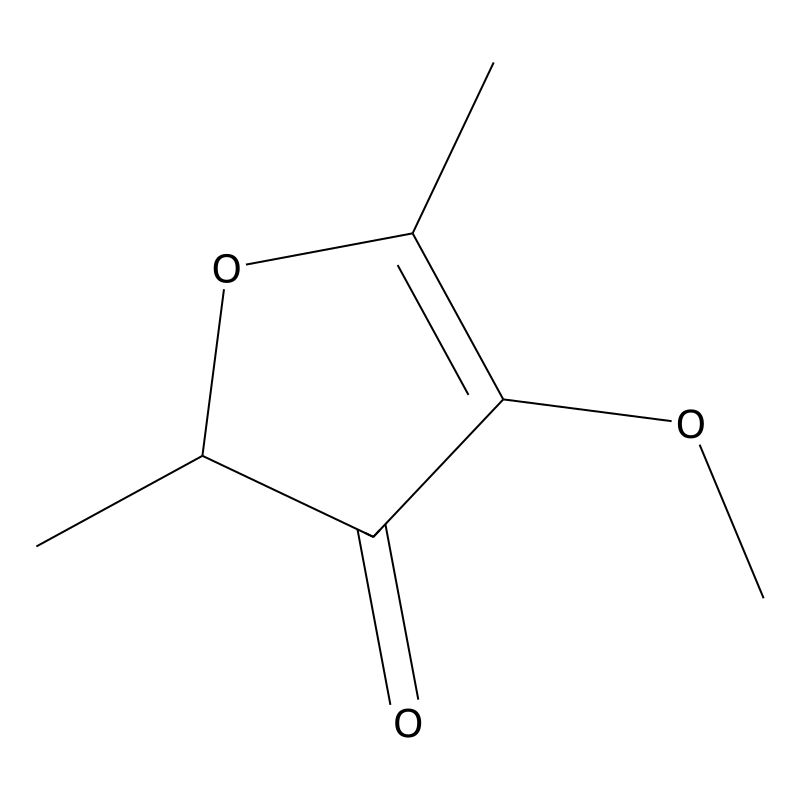

2,5-Dimethyl-4-methoxy-3(2H)-furanone is a heterocyclic organic compound with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol [1] [3]. The compound features a five-membered furanone ring structure with a carbonyl group at position 3, methyl substituents at positions 2 and 5, and a methoxy group at position 4 [1] [9]. This structural arrangement creates a planar configuration around the furanone core, with the methoxy group contributing to its distinctive chemical properties [3] [6].

The compound is identified by the CAS Registry Number 4077-47-8 and is also known by several synonyms including mesifuran, mesifurane, and strawberry furanone methyl ether [1] [2] [4]. The chemical structure can be represented by the SMILES notation COC1=C(C)OC(C)C1=O, which indicates the specific arrangement of atoms within the molecule [9] [2]. The compound contains three oxygen atoms: one in the carbonyl group, one in the ring structure, and one in the methoxy substituent [1] [3].

The structural characteristics of 2,5-Dimethyl-4-methoxy-3(2H)-furanone include a chiral center at the C2 position, which contributes to its stereochemical properties [6] [14]. The presence of the methoxy group at position 4 distinguishes it from its structural analog 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, commonly known as furaneol [16] [19]. This methoxy substitution significantly influences the compound's physicochemical properties, stability, and organoleptic characteristics [2] [19].

Physical States and Organoleptic Properties

2,5-Dimethyl-4-methoxy-3(2H)-furanone exists as a clear liquid at room temperature (20°C), with a colorless to yellow appearance [2] [11] [25]. The physical properties of this compound include a boiling point of 63°C at 0.3 mmHg, a density of 1.097 g/mL at 25°C, and a refractive index (n₂₀/D) of 1.478 [2] [9] [25]. Additionally, the compound has a flash point of 75°C, which is relevant for handling and storage considerations [2] [20].

Table 1: Physical Properties of 2,5-Dimethyl-4-methoxy-3(2H)-furanone

| Property | Value |

|---|---|

| Physical State | Liquid at 20°C |

| Color | Colorless to yellow |

| Appearance | Clear liquid |

| Boiling Point | 63°C at 0.3 mmHg |

| Density | 1.097 g/mL at 25°C |

| Refractive Index | n₂₀/D 1.478 |

| Flash Point | 75°C |

The organoleptic properties of 2,5-Dimethyl-4-methoxy-3(2H)-furanone are particularly noteworthy, as they contribute to its widespread use in the flavor industry [2] [11] [24]. The compound exhibits a complex aroma profile characterized by caramel, coffee, maple, musty, and strawberry notes [2] [11]. Its flavor profile is described as sweet, fruity, and caramel-like, making it a valuable ingredient in food and beverage applications [11] [24].

2,5-Dimethyl-4-methoxy-3(2H)-furanone is a significant flavorant naturally occurring in various fruits, particularly strawberries, arctic brambles, and mangoes [15] [16]. The compound is considered one of the key volatile aroma compounds that contribute to the characteristic aroma of strawberries, which explains its common synonym "strawberry furanone methyl ether" [2] [24]. Its presence in natural sources and its distinctive organoleptic properties have made it an important compound in flavor chemistry research [15] [16].

Spectroscopic and Chromatographic Profile

The spectroscopic profile of 2,5-Dimethyl-4-methoxy-3(2H)-furanone provides valuable information for its identification and characterization [3] [21]. Mass spectrometry analysis reveals a molecular ion peak at m/z 142, corresponding to its molecular weight, along with a characteristic fragmentation pattern that aids in its identification [3] [21]. Infrared spectroscopy shows a distinctive carbonyl stretch at approximately 1759 cm⁻¹, which is characteristic of the furanone ring structure [21] [28].

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about 2,5-Dimethyl-4-methoxy-3(2H)-furanone [15] [27]. In the ¹H NMR spectrum, the methoxy group appears at approximately 3.78 ppm, while the methyl groups at positions 2 and 5 show characteristic signals [15] [27]. The ¹³C NMR spectrum displays the carbonyl carbon at approximately 172 ppm and quaternary carbons at approximately 170 and 116 ppm, confirming the furanone structure [19] [27].

Table 2: Spectroscopic Data of 2,5-Dimethyl-4-methoxy-3(2H)-furanone

| Technique | Key Data |

|---|---|

| Mass Spectrum (m/z) | 142 (M+), characteristic fragmentation pattern |

| IR Spectrum | Carbonyl stretch at ~1759 cm⁻¹ |

| ¹H NMR | Methoxy group at ~3.78 ppm, methyl groups at positions 2 and 5 |

| ¹³C NMR | Carbonyl carbon at ~172 ppm, quaternary carbons at ~170 and ~116 ppm |

The chromatographic profile of 2,5-Dimethyl-4-methoxy-3(2H)-furanone is essential for its analysis in complex matrices [17] [21]. Gas chromatography using different column types provides characteristic retention indices that aid in its identification [17] [21]. On non-polar columns such as DB-5, the retention index is approximately 1060-1070, while on polar columns like DB-FFAP, the retention index ranges from approximately 2020-2030 [17] [21].

The UV-visible spectroscopic analysis of 2,5-Dimethyl-4-methoxy-3(2H)-furanone shows characteristic absorption patterns that provide evidence of keto-enol tautomerism within the molecule [15] [19]. This tautomerism plays a significant role in the compound's stability and reactivity, particularly in aqueous solutions at different pH values [14] [15]. The spectroscopic and chromatographic profile collectively provides a comprehensive fingerprint for the identification and quality assessment of 2,5-Dimethyl-4-methoxy-3(2H)-furanone in various matrices [3] [17].

Stereochemistry and Enantiomeric Distribution

2,5-Dimethyl-4-methoxy-3(2H)-furanone possesses a chiral center at the C2 position, resulting in the existence of two enantiomers: (R)-2,5-Dimethyl-4-methoxy-3(2H)-furanone and (S)-2,5-Dimethyl-4-methoxy-3(2H)-furanone [6] [14]. These enantiomers have identical physical and chemical properties but differ in their spatial arrangement and optical activity [6] [14]. The stereochemistry at the C2 position is particularly important as it can influence the compound's organoleptic properties and biological activities [14] [27].

In natural sources, 2,5-Dimethyl-4-methoxy-3(2H)-furanone is typically found as a racemic mixture, containing equal proportions of both enantiomers [14] [15]. However, research has shown that under specific conditions, enzymatic processes can lead to the formation of enantiomerically enriched 2,5-Dimethyl-4-methoxy-3(2H)-furanone [14] [27]. This enantioselective biosynthesis has been demonstrated in experiments with Zygosaccharomyces rouxii and strawberry protein extracts under slightly acidic conditions (pH 5) [14] [27].

The enantiomeric distribution of 2,5-Dimethyl-4-methoxy-3(2H)-furanone is significantly influenced by keto-enol tautomerism, which can lead to racemization [14] [15]. This tautomerism involves the exchange of the proton bound to the furanone ring at C2 with deuteron from the medium, as demonstrated by ¹H-NMR spectroscopy studies [14] [15]. The rate of racemization is pH-dependent, with the lowest rates observed at pH values between 4 and 5, and significantly higher rates at pH values above 7 [14] [19].

Table 3: Stereochemistry and Enantiomeric Distribution of 2,5-Dimethyl-4-methoxy-3(2H)-furanone

| Property | Description |

|---|---|

| Chiral Center | C2 position |

| Enantiomers | (R)- and (S)-2,5-Dimethyl-4-methoxy-3(2H)-furanone |

| Natural Occurrence | Typically found as racemic mixture |

| Racemization | Occurs via keto-enol tautomerism, especially at pH > 7 |

The analysis of enantiomeric distribution in 2,5-Dimethyl-4-methoxy-3(2H)-furanone can be performed using cyclodextrin-modified capillary electrophoresis, which allows for the separation and quantification of the individual enantiomers [14] [6]. This technique has been instrumental in studying the racemization rates of the compound under different pH conditions and storage times [14] [15]. Understanding the stereochemistry and enantiomeric distribution of 2,5-Dimethyl-4-methoxy-3(2H)-furanone is crucial for evaluating its quality, authenticity, and potential applications in various industries [6] [14].

Stability Parameters across pH Range

The stability of 2,5-Dimethyl-4-methoxy-3(2H)-furanone is significantly influenced by pH, with distinct patterns observed across different pH ranges [16] [19]. Research has demonstrated that the compound exhibits optimal stability at pH 4, with progressively decreasing stability at both lower and higher pH values [16] [19]. This pH-dependent stability profile is crucial for understanding the behavior of the compound in various formulations and storage conditions [16] [18].

At pH 4, 2,5-Dimethyl-4-methoxy-3(2H)-furanone demonstrates a half-life of approximately 320 days at room temperature, indicating its highest stability point [16] [19]. However, at pH 2, the stability decreases significantly due to acid-catalyzed degradation reactions [16] [19]. Similarly, at pH values above 7, particularly at pH 8, the compound shows its lowest stability, with rapid degradation observed [16] [19]. This decreased stability at alkaline pH is attributed to enhanced keto-enol tautomerism and subsequent degradation reactions [14] [19].

The decomposition of 2,5-Dimethyl-4-methoxy-3(2H)-furanone in aqueous buffer solutions follows first-order kinetics, with the rate constant being pH-dependent [16] [18]. Studies conducted over extended periods (32 days at 23°C) have shown that the compound undergoes only slight decomposition at pH 4, while significant degradation occurs at pH values of 2, 7, and 8 [16] [18]. This stability profile has important implications for the storage, formulation, and application of the compound in various products [16] [19].

Table 4: Stability of 2,5-Dimethyl-4-methoxy-3(2H)-furanone across pH Range

| pH | Half-life (days) | Relative Stability |

|---|---|---|

| 2.0 | Low stability | Poor |

| 4.0 | 320 | Optimal |

| 7.0 | Lower stability | Poor |

| 8.0 | Lowest stability | Very Poor |

The stability parameters of 2,5-Dimethyl-4-methoxy-3(2H)-furanone are also influenced by temperature, with higher temperatures accelerating degradation rates across all pH values [16] [18]. Additionally, the presence of certain metal ions and oxidizing agents can catalyze degradation reactions, further reducing stability [16] [19]. Understanding these stability parameters is essential for optimizing the use of 2,5-Dimethyl-4-methoxy-3(2H)-furanone in various applications and ensuring its quality and efficacy throughout its shelf life [16] [18].

Comparative Stability with 2,5-Dimethyl-4-hydroxy-3(2H)-furanone

When comparing 2,5-Dimethyl-4-methoxy-3(2H)-furanone with its structural analog 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (furaneol), significant differences in stability are observed [16] [19]. The methoxy derivative consistently demonstrates superior stability across various conditions, particularly in aqueous solutions at different pH values [16] [19]. This enhanced stability is primarily attributed to the replacement of the hydroxyl group with a methoxy group at position 4, which reduces the compound's susceptibility to oxidation and other degradation pathways [16] [19].

At pH 4, which represents the optimal stability point for both compounds, 2,5-Dimethyl-4-methoxy-3(2H)-furanone exhibits a half-life of approximately 320 days, while 2,5-Dimethyl-4-hydroxy-3(2H)-furanone shows a significantly shorter half-life of approximately 100 days [16] [19]. This threefold difference in stability highlights the substantial impact of the methoxy substitution on the compound's resistance to degradation [16] [19].

The comparative stability extends beyond pH 4, with 2,5-Dimethyl-4-methoxy-3(2H)-furanone consistently outperforming its hydroxy counterpart across the entire pH range studied (pH 2-8) [16] [18]. Both compounds follow similar stability trends with respect to pH, showing optimal stability at pH 4 and decreased stability at both lower and higher pH values [16] [18]. However, the magnitude of degradation is consistently lower for the methoxy derivative, underscoring its superior stability profile [16] [19].

Table 5: Comparative Stability of 2,5-Dimethyl-4-methoxy-3(2H)-furanone and 2,5-Dimethyl-4-hydroxy-3(2H)-furanone

| Property | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | 2,5-Dimethyl-4-hydroxy-3(2H)-furanone |

|---|---|---|

| Molecular Formula | C₇H₁₀O₃ | C₆H₈O₃ |

| Molecular Weight | 142.15 g/mol | 128.13 g/mol |

| Half-life at pH 4 (days) | 320 | 100 |

| Stability | More stable | Less stable |

| Organoleptic Properties | Caramel, strawberry, sweet | Caramel, burnt sugar |

The enhanced stability of 2,5-Dimethyl-4-methoxy-3(2H)-furanone also extends to its glycosidically bound forms [18] [19]. While 2,5-Dimethyl-4-hydroxy-3(2H)-furanone and its malonylated glucoside are found to be unstable at all pH values, the methoxy derivative and its glucoside show only slight decomposition under the same conditions [18] [19]. Additionally, enzymatic hydrolysis studies have revealed differences in susceptibility to enzymatic degradation, with the methoxy derivative showing greater resistance [18] [19].

Physical Description

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 89 of 1465 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1376 of 1465 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index